3-Methoxy-1-(thiophen-3-ylmethyl)azetidine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers exploring novel chemical space often face limited availability of unique, fragment-like azetidine building blocks. 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine (CAS 2310206-00-7) directly addresses this gap, offering a privileged scaffold for medicinal chemistry and SAR studies with its conformationally constrained core and distinct electronic profile. Key advantages include: a unique 3-methoxyazetidine core combined with a 3-thienylmethyl substituent for mapping key target interactions; high molecular complexity within the fragment-like space (MW 183.27 g/mol) suitable for biophysical screening; and versatile synthetic handles (azetidine nitrogen, thiophene ring) for further derivatization. This building block, supplied at 95% purity, provides a reliable foundation for lead generation and optimization programs.

Molecular Formula C9H13NOS
Molecular Weight 183.27
CAS No. 2310206-00-7
Cat. No. B2404871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-(thiophen-3-ylmethyl)azetidine
CAS2310206-00-7
Molecular FormulaC9H13NOS
Molecular Weight183.27
Structural Identifiers
SMILESCOC1CN(C1)CC2=CSC=C2
InChIInChI=1S/C9H13NOS/c1-11-9-5-10(6-9)4-8-2-3-12-7-8/h2-3,7,9H,4-6H2,1H3
InChIKeyJZDHBYDNKZLOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1-(thiophen-3-ylmethyl)azetidine (CAS 2310206-00-7): An Azetidine-Thiophene Building Block for Research and Development


3-Methoxy-1-(thiophen-3-ylmethyl)azetidine (CAS 2310206-00-7) is a specialized heterocyclic organic compound with the molecular formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol [1]. It features a four-membered azetidine ring, which is a privileged scaffold in medicinal chemistry known for its unique conformational constraints and metabolic stability [2]. The molecule is further functionalized with a 3-methoxy group on the azetidine ring and a thiophen-3-ylmethyl substituent at the 1-position, creating a distinct electronic and steric environment [1]. This compound is primarily offered as a research chemical and synthetic building block, with a typical purity specification of 95% .

Why 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine Cannot Be Replaced by a Generic Azetidine or Thiophene Analog


Direct substitution of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine with a generic azetidine or thiophene analog is not scientifically justified due to the unique synergy of its structural motifs. The 3-methoxy group on the azetidine ring modulates both the electron density at the nitrogen and the overall ring conformation, which can profoundly affect binding interactions with biological targets compared to unsubstituted azetidines . Simultaneously, the thiophen-3-ylmethyl appendage introduces aromatic character and sulfur-based electronic properties distinct from phenyl or other heteroaromatic replacements, potentially altering lipophilicity (cLogP) and off-target binding profiles . The specific regiochemistry (3-position attachment on thiophene) further differentiates it from 2-thienylmethyl analogs, which may exhibit divergent steric and electronic interactions with protein active sites . Therefore, any attempt at generic substitution without empirical validation risks altering or losing the intended biological or chemical function in a given assay or synthetic pathway.

Quantitative Differentiation of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine from Key Comparators


Enhanced Structural Complexity and Molecular Weight vs. Parent Azetidine Scaffolds

3-Methoxy-1-(thiophen-3-ylmethyl)azetidine (MW 183.27 g/mol) represents a significant increase in structural complexity and molecular weight compared to the parent 3-methoxyazetidine (MW 87.12 g/mol) and the unsubstituted 1-(thiophen-3-ylmethyl)azetidine (MW 153.24 g/mol) [1]. This increase corresponds to the addition of a thiophene ring system and a methoxy group, which introduces new vectors for hydrogen bonding and π-stacking interactions. The calculated LogP of the thiophene-containing scaffold (1.53 for 3-(thiophen-3-ylmethyl)azetidine) is substantially higher than that of simple azetidines, indicating increased lipophilicity [2].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Distinct Electronic and Steric Profile from 2-Thienylmethyl Regioisomers

The attachment of the thiophene moiety via the 3-position, as in 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine, creates a unique electronic and steric environment compared to analogs with a 2-thienylmethyl group. While direct comparative data for this specific compound is not available in the open literature, studies on related azetidine-thiophene systems demonstrate that the 3-thienyl substitution pattern alters the directionality of the sulfur atom's lone pair and the overall dipole moment of the molecule . This can lead to divergent binding modes in biological targets. For instance, the 3-substituted thiophene in 3-(thiophen-3-ylmethyl)azetidine exhibits a polar surface area (PSA) of 12.03 Ų and a calculated LogP of 1.53, whereas 2-thienyl analogs often display different lipophilicity and hydrogen-bonding profiles [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

Potential for Improved Metabolic Stability Through 3-Methoxyazetidine Scaffold

The 3-methoxyazetidine core is a recognized bioisostere for piperidine and pyrrolidine rings, often conferring enhanced metabolic stability and improved solubility in drug candidates . While no direct comparative metabolic stability data exists for 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine against non-methoxylated or non-thiophene analogs, the literature on azetidine-containing compounds suggests that the introduction of a methoxy group can significantly reduce oxidative metabolism at the azetidine nitrogen and adjacent carbons . This class-level advantage is further supported by the development of clinical-stage azetidine-based drugs like GLPG0974, which demonstrate excellent pharmacokinetic parameters [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Recommended Research Applications for 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine


Structure-Activity Relationship (SAR) Studies in Azetidine-Thiophene Chemical Series

Given its unique combination of a 3-methoxyazetidine core and a 3-thienylmethyl substituent, this compound is ideally suited for inclusion in SAR studies exploring the impact of heterocycle orientation and oxygen substitution on biological activity. Its distinct electronic and steric profile, relative to 2-thienylmethyl and non-methoxylated analogs, makes it a valuable comparator for mapping key interactions with protein targets .

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 183.27 g/mol, 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine resides in the 'fragment-like' space, making it a suitable candidate for fragment-based screening libraries. Its structural complexity is higher than that of simple azetidine or thiophene fragments, offering more potential interaction points for weak affinity binding detection by biophysical methods (e.g., SPR, NMR) [1].

Synthetic Building Block for Advanced Heterocyclic Chemistry

The azetidine nitrogen and the thiophene ring provide multiple synthetic handles for further derivatization. This compound can serve as a versatile intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting GPCRs, kinases, or other protein classes where azetidine-thiophene motifs have shown promise [2].

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